molecular formula C5H6Na2O5 B12392310 2-Hydroxyglutaric acid disodium salt

2-Hydroxyglutaric acid disodium salt

Cat. No.: B12392310
M. Wt: 192.08 g/mol
InChI Key: DZHFTEDSQFPDPP-UHFFFAOYSA-L
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Description

2-Hydroxyglutaric acid disodium salt is a chemical compound with the molecular formula C5H6Na2O5. It is a derivative of 2-hydroxyglutaric acid, which is an important biomarker in various medical conditions, particularly in gliomas. This compound is known for its role in metabolic pathways and its significance in scientific research, especially in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyglutaric acid disodium salt is typically synthesized by reacting 2-hydroxyglutaric acid with an excess of sodium hydroxide. The reaction involves the neutralization of the acid with the base, followed by crystallization, filtration, and drying to obtain the solid product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient filtration and drying systems to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyglutaric acid disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2-hydroxyglutaric acid, which are used in different scientific and industrial applications .

Scientific Research Applications

2-Hydroxyglutaric acid disodium salt has a wide range of applications in scientific research:

Mechanism of Action

2-Hydroxyglutaric acid disodium salt exerts its effects through its interaction with various molecular targets and pathways. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. The compound can inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases and the TET family of 5-methylcytosine hydroxylases. This inhibition affects gene expression and cellular metabolism, contributing to its role as an oncometabolite in cancer .

Comparison with Similar Compounds

2-Hydroxyglutaric acid disodium salt can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H6Na2O5

Molecular Weight

192.08 g/mol

IUPAC Name

disodium;2-hydroxypentanedioate

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2

InChI Key

DZHFTEDSQFPDPP-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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